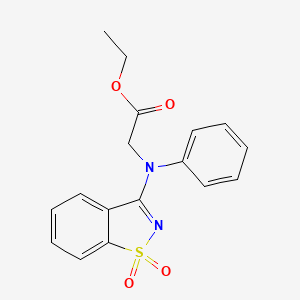

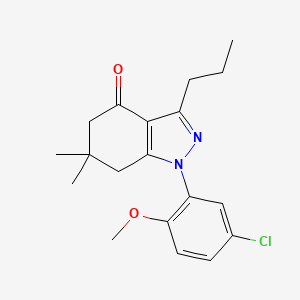

![molecular formula C22H22N4O B5530624 2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5530624.png)

2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is part of a broader class of chemicals known for their intricate molecular architecture and significance in various chemical and biological processes. Imidazo[1,2-a]pyridines, for example, have attracted attention due to their potential as fluorescent probes and their involvement in reactions leading to compounds with significant biological activities.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives often involves multi-component reactions, providing a convenient pathway to these complex structures. For instance, the reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis can produce imidazo[1,2-a]pyridine derivatives in moderate to good yields, which have been found useful as fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solution (Shao et al., 2011).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is crucial for their reactivity and the properties of the compounds they form. Studies have explored the stable N-heterocyclic carbenes generated from the imidazo[1,5-a]pyridine skeleton, highlighting the versatility of this structure in synthesizing mono- and biscarbenes and their derivatives, which were characterized to understand their stability and reactivity (Alcarazo et al., 2005).

Chemical Reactions and Properties

The chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their structure, enabling specific reactions under catalyzed conditions. For example, the In(OTf)3 catalyzed synthesis of β-carboline–imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine conjugates demonstrates the use of a multi-component strategy to efficiently synthesize these conjugates with several advantages such as operational simplicity and short reaction times (Devi et al., 2016).

Physical Properties Analysis

Physical properties such as fluorescence emission are significant for imidazo[1,2-a]pyridines. Some derivatives, especially those containing a 2-(2'-hydroxyphenyl) substituent, undergo excited state intramolecular proton transfer, leading to strong solid-state emission in the blue-green-yellow region, which underscores their potential in material science and sensor technology (Stasyuk et al., 2012).

Propriétés

IUPAC Name |

imidazo[1,2-a]pyridin-6-yl-(1-propan-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O/c1-14(2)21-20-17(16-5-3-4-6-18(16)24-20)9-11-26(21)22(27)15-7-8-19-23-10-12-25(19)13-15/h3-8,10,12-14,21,24H,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMYKKVXVQRTMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=C(CCN1C(=O)C3=CN4C=CN=C4C=C3)C5=CC=CC=C5N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(3-fluoro-4-methylphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5530543.png)

![1-(cyclopentylcarbonyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5530550.png)

![N-(4-ethoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5530572.png)

![2-allyl-9-(3-hydroxy-4-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5530574.png)

![2-{2-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-2-oxoethyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B5530585.png)

![2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methylpiperidin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5530598.png)

![2-[(2-aminophenyl)thio]-N,N-diethylacetamide](/img/structure/B5530629.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)cyclopropanecarboxamide](/img/structure/B5530640.png)